

A-001 (Omdpi): Discovery and Development Timeline

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Compound of Interest		
Compound Name:	Omdpi	
Cat. No.:	B10752898	Get Quote

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Executive Summary

This document outlines the discovery and development history of A-001 (**Omdpi**), a novel, orally bioavailable small molecule inhibitor of the Serine/Threonine Kinase XYZ (STK-XYZ). **Omdpi** has demonstrated potent anti-proliferative activity in preclinical models of XYZ-mutated cancers. This guide details the key milestones, from initial target identification through preclinical characterization and early clinical development, providing detailed experimental protocols and summarizing critical quantitative data.

Discovery and Lead Optimization

The discovery of **Omdpi** was initiated following the identification of STK-XYZ as a critical oncogenic driver in a subset of non-small cell lung cancers. A high-throughput screening campaign was launched to identify novel inhibitory scaffolds.

2.1 High-Throughput Screening (HTS)

A library of 500,000 diverse, drug-like small molecules was screened for inhibitory activity against recombinant human STK-XYZ. The primary assay measured the phosphorylation of a



peptide substrate via a luminescence-based kinase assay.

2.2 Lead Identification and Optimization

Initial hits from the HTS campaign were subjected to a rigorous validation and optimization process. The lead series, characterized by a novel pyrazolopyrimidine core, was optimized through iterative structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, culminating in the identification of **Omdpi**.

Table 1: In Vitro Potency and Selectivity of Omdpi

Compound	STK-XYZ IC50 (nM)	Kinase B IC₅o (nM)	Kinase C IC₅₀ (nM)	- hERG IC₅o (μM)
Omdpi	2.5	>10,000	1,500	>50
Lead Cpd.	150.0	5,000	800	12

Preclinical Development

Omdpi underwent comprehensive preclinical evaluation to establish its mechanism of action, anti-tumor efficacy, and safety profile.

3.1 Cellular Activity

The anti-proliferative effects of **Omdpi** were assessed across a panel of cancer cell lines with known STK-XYZ mutation status.

Table 2: Cellular Anti-Proliferative Activity of Omdpi

Cell Line	STK-XYZ Status	Gl ₅₀ (nM)
NCI-H358	Mutated	10
A549	Wild-Type	>15,000
HCC827	Wild-Type	>15,000

3.2 In Vivo Efficacy



The anti-tumor activity of **Omdpi** was evaluated in a patient-derived xenograft (PDX) model established from an STK-XYZ mutated tumor.

Table 3: In Vivo Efficacy in NCI-H358 Xenograft Model

Treatment Group	Dose (mg/kg, PO, QD)	Tumor Growth Inhibition (%)
Vehicle	-	0
Omdpi	10	95
Omdpi	3	68

3.3 Pharmacokinetics

Single-dose pharmacokinetic studies were conducted in male Sprague-Dawley rats.

Table 4: Rat Pharmacokinetic Parameters of Omdpi (10

mg/kg, PO)

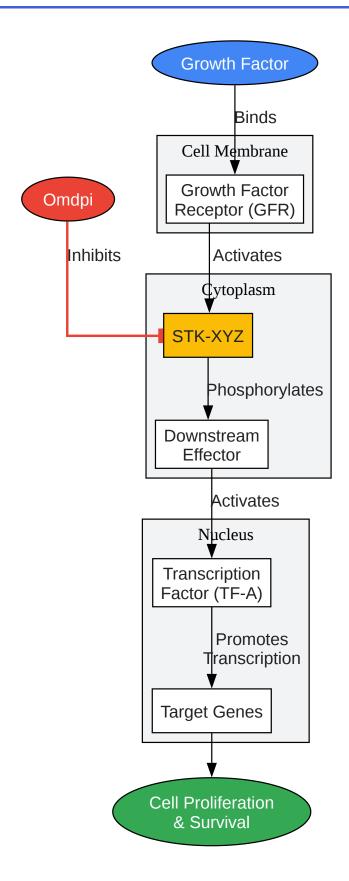
Parameter	Value
C _{max} (ng/mL)	1,250
T _{max} (h)	1.0
AUC ₀₋₂₄ (ng·h/mL)	8,500
Oral Bioavailability (%)	45

Signaling Pathway & Experimental Workflows

4.1 STK-XYZ Signaling Pathway

Omdpi exerts its effect by directly inhibiting the kinase activity of STK-XYZ, which lies downstream of the Growth Factor Receptor (GFR). Inhibition of STK-XYZ prevents the phosphorylation of downstream effectors, including transcription factor TF-A, thereby blocking cell cycle progression and promoting apoptosis.





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Caption: Hypothetical STK-XYZ signaling pathway inhibited by **Omdpi**.



4.2 Preclinical Efficacy Workflow

The workflow for assessing preclinical efficacy involves initial in vitro screening, followed by cellular assays, and culminating in in vivo xenograft studies for lead candidates.



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Caption: Workflow for preclinical evaluation of **Omdpi**.

Experimental Protocols

5.1 STK-XYZ Biochemical Kinase Assay

 Objective: To determine the in vitro inhibitory activity of compounds against recombinant STK-XYZ.

Protocol:

- Recombinant human STK-XYZ enzyme (10 nM) is incubated with a biotinylated peptide substrate (100 nM) and 10 μM ATP in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Test compounds (Omdpi) are added in a 10-point, 3-fold serial dilution series (e.g., 100 μM to 5 nM). DMSO is used as a vehicle control.
- The reaction is incubated for 60 minutes at room temperature.
- The reaction is stopped, and the degree of substrate phosphorylation is detected using a luminescence-based ATP detection reagent according to the manufacturer's instructions.



• Luminescence is read on a plate reader. Data are normalized to controls, and IC₅₀ values are calculated using a four-parameter logistic fit.

5.2 Cell Viability Assay

- Objective: To measure the anti-proliferative effect of **Omdpi** on cancer cell lines.
- Protocol:
 - Cells (e.g., NCI-H358, A549) are seeded into 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight.
 - Omdpi is added in a 10-point, 3-fold serial dilution.
 - Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
 - Cell viability is assessed by adding a resazurin-based reagent and measuring fluorescence after 4 hours.
 - Fluorescence data are normalized to vehicle-treated controls, and GI₅₀ (concentration for 50% growth inhibition) values are calculated.

5.3 Murine Xenograft Study

- Objective: To evaluate the in vivo anti-tumor efficacy of Omdpi.
- Protocol:
 - Female athymic nude mice are subcutaneously implanted with 5 x 10⁶ NCI-H358 cells.
 - Tumors are allowed to grow to an average volume of 150-200 mm³.
 - Mice are randomized into treatment groups (n=8 per group).
 - Omdpi is formulated in 0.5% methylcellulose / 0.2% Tween-80 and administered orally
 (PO) once daily (QD) at the specified doses. The control group receives vehicle only.



- Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
- The study is terminated after 21 days, and the percent tumor growth inhibition (TGI) is calculated.
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